

A Technical Guide to 2-Chlorobenzenesulfonamide for Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chlorobenzenesulfonamide**

Cat. No.: **B1218434**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

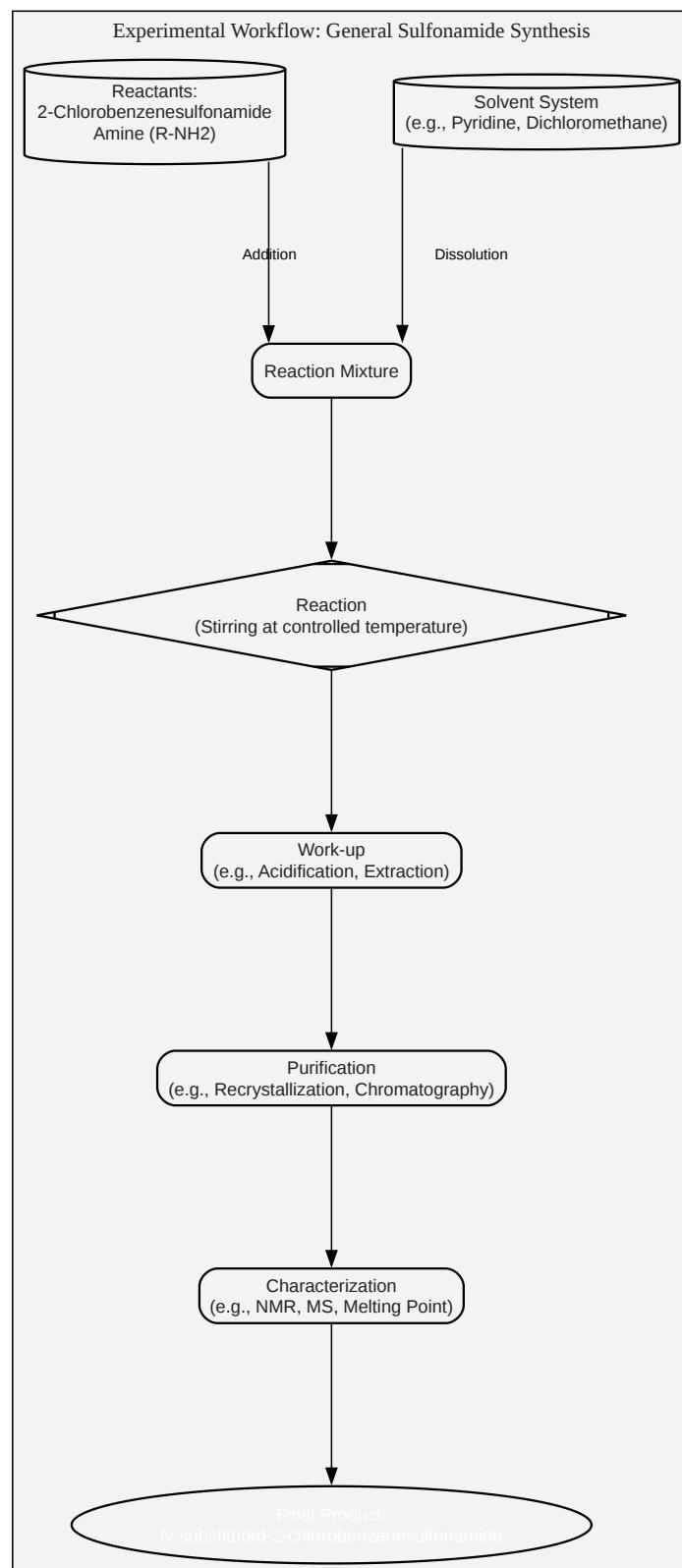
This in-depth technical guide provides comprehensive information on **2-Chlorobenzenesulfonamide**, a key building block in medicinal chemistry. This document details its commercial availability, applications in the synthesis of therapeutic agents, and relevant experimental protocols.

Introduction to 2-Chlorobenzenesulfonamide

2-Chlorobenzenesulfonamide is a versatile chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.^[1] Its chemical structure, featuring a chlorinated benzene ring and a sulfonamide group, makes it a valuable precursor for the synthesis of a variety of biologically active molecules.^[1] In drug discovery and development, it serves as a critical starting material for the synthesis of sulfonamide antibiotics and other therapeutic agents.^[1]

Commercial Suppliers and Specifications

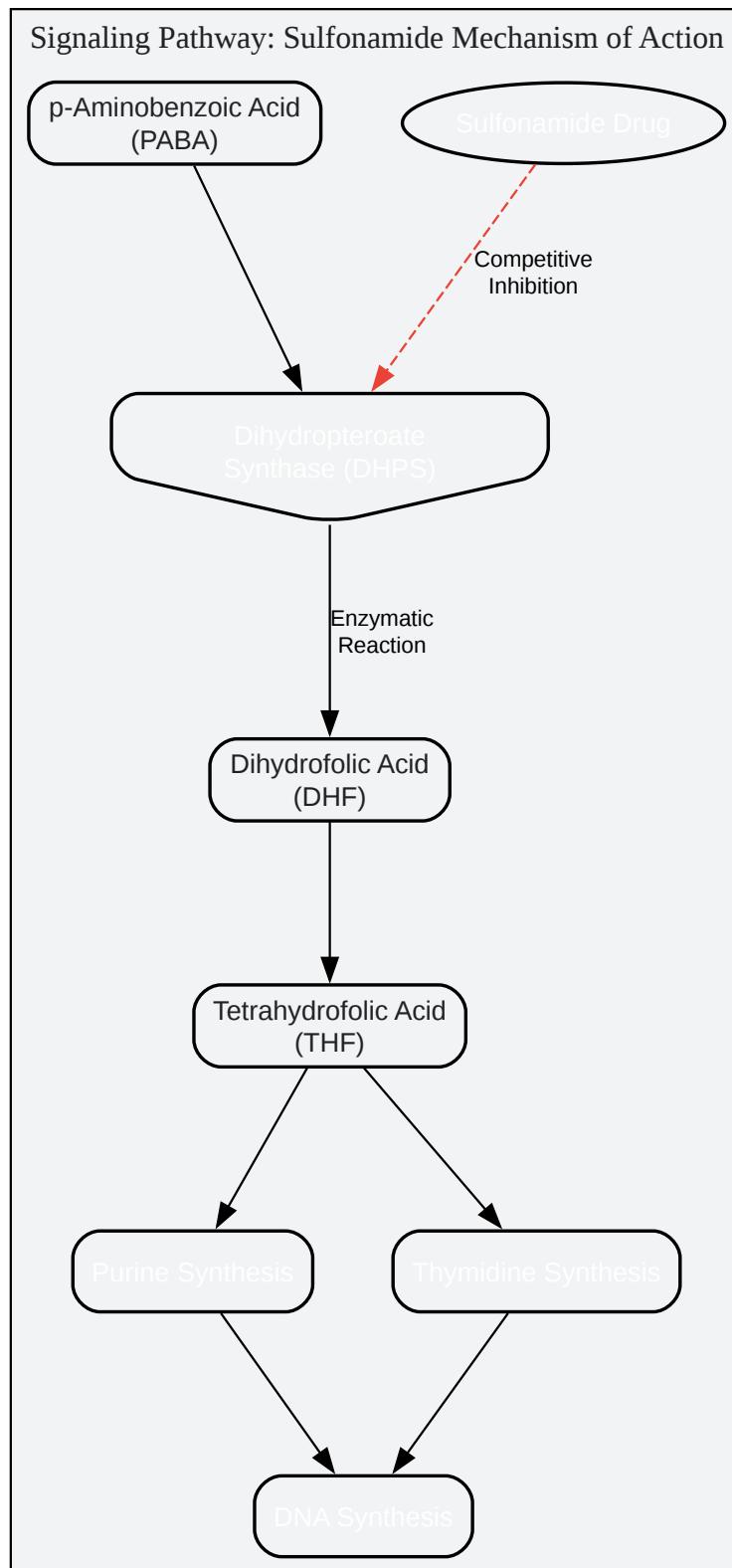
A variety of chemical suppliers offer **2-Chlorobenzenesulfonamide** for research and development purposes. The following table summarizes the product specifications from several key suppliers to aid in the selection of research-grade material.


Supplier	Product Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Chem-Impex	23155	≥ 98% (HPLC)	6961-82-6	C ₆ H ₆ CINO ₂ S	191.64	189-193
Thermo Scientific	L09082	98%	6961-82-6	C ₆ H ₆ CINO ₂ S	191.64	187-193
CP Lab Safety (TCI)	C1990	min 98% (GC)	6961-82-6	C ₆ H ₆ CINO ₂ S	191.63	Not Specified
Sigma-Aldrich	538450	98%	6961-82-6	CIC ₆ H ₄ SO ₂ NH ₂	191.64	189-193

Applications in Drug Development

2-Chlorobenzenesulfonamide is a valuable precursor in the synthesis of several classes of therapeutic agents, primarily due to the reactivity of the sulfonamide and the chloro-substituted phenyl ring.

Synthesis of Sulfonamide Antibiotics


Sulfonamide drugs are a class of antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria. The general workflow for the synthesis of a sulfonamide derivative from a benzenesulfonamide is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N-substituted sulfonamides.

The underlying mechanism of action for sulfonamide antibiotics involves the disruption of the folate synthesis pathway in bacteria.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of sulfonamide antibiotics.

Synthesis of Celecoxib (COX-2 Inhibitor)

2-Chlorobenzenesulfonamide is a key precursor for the synthesis of celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. The synthesis involves the reaction of a substituted phenylhydrazine, which can be derived from **2-chlorobenzenesulfonamide**, with a diketone.

Synthesis of Benzothiadiazine Derivatives

Benzothiadiazine derivatives are a class of compounds with a range of biological activities, including diuretic and antihypertensive effects. 2-aminobenzenesulfonamides, which can be synthesized from **2-chlorobenzenesulfonamide**, are key intermediates in the preparation of these heterocyclic compounds.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and final products using **2-chlorobenzenesulfonamide** or its derivatives.

General Protocol for the Synthesis of N-Aryl-2-chlorobenzenesulfonamide

This protocol describes a general method for the acylation of an aromatic amine with 2-chlorobenzenesulfonyl chloride, a close derivative of **2-chlorobenzenesulfonamide**.

Materials:

- 2-Chlorobenzenesulfonyl chloride (1.0 eq)
- Aromatic amine (1.0 eq)
- Pyridine (1.5 eq)
- Dichloromethane (DCM), anhydrous

- Hydrochloric acid (1 M)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- Dissolve the aromatic amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add pyridine (1.5 eq) to the stirred solution.
- In a separate flask, dissolve 2-chlorobzenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
- Add the 2-chlorobzenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
- Characterize the purified product by NMR, mass spectrometry, and melting point analysis.

Synthetic Scheme for Celecoxib from a Sulfonamide Precursor

The synthesis of celecoxib involves the condensation of a substituted phenylhydrazine with a diketone. The required 4-hydrazinobenzenesulfonamide hydrochloride can be prepared from a sulfonamide precursor.

Step 1: Diazotization of Sulfanilamide (a related sulfonamide)

- Suspend sulfanilamide in a mixture of concentrated hydrochloric acid and water.
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

Step 2: Reduction to 4-Hydrazinobenzenesulfonamide Hydrochloride

- In a separate flask, prepare a solution of sodium sulfite and sodium hydroxide in water and cool it to below 10 °C.
- Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.
- After the addition is complete, heat the mixture to 60-70 °C for 30 minutes.
- Cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.
- Filter the solid, wash with cold water, and dry to obtain 4-hydrazinobenzenesulfonamide hydrochloride.

Step 3: Condensation to form Celecoxib

- Reflux a mixture of 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) and 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol for several hours.
- Monitor the reaction by TLC.

- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield celecoxib.

Conclusion

2-Chlorobenzenesulfonamide is a cornerstone building block for medicinal chemists and drug development professionals. Its commercial availability and versatile reactivity enable the synthesis of a wide array of bioactive molecules, including essential medicines like sulfonamide antibiotics and COX-2 inhibitors. The provided technical information and experimental protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Chlorobenzenesulfonamide for Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1218434#commercial-suppliers-of-2-chlorobenzenesulfonamide-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com